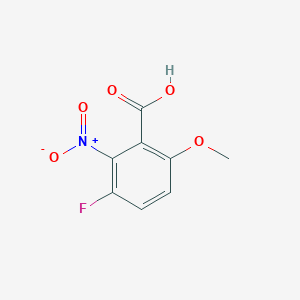
1-(Dichloromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activity and its role as a synthetic intermediate in organic chemistry.
Preparation Methods
The synthesis of 1-(Dichloromethyl)isoquinoline can be achieved through several methods:
Aza-Diels–Alder Reaction: This method involves the reaction of 3-dichloromethyl-1,2,4-triazines with 1,2-dehydrobenzene, resulting in the formation of 1-dichloromethylisoquinoline.
Dichloromethylation of Isoquinoline N-oxide: This method uses dichloroketene in dimethoxyethane in the presence of triethylamine, yielding up to 42% of 1-dichloromethylisoquinoline.
Radical Chlorination: The radical chlorination of 1-methylisoquinoline using N-chlorosuccinimide in the presence of benzoyl peroxide, although this method has a relatively low yield of 20%.
Vicarious Nucleophilic Substitution: Direct introduction of the dichloromethyl group into 4-nitroisoquinoline using Makosza’s procedure.
Iron-Catalyzed Dichloromethylation: This method involves the use of iron-containing catalysts such as ferrocene or tris(acetylacetonato)iron(III).
Chemical Reactions Analysis
1-(Dichloromethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form aldehyde or carboxy functional groups.
Reduction: Reduction reactions can modify the dichloromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly vicarious nucleophilic substitution.
Radical Reactions: Radical chlorination is a notable reaction involving this compound.
Common reagents used in these reactions include dichloroketene, N-chlorosuccinimide, benzoyl peroxide, and iron-containing catalysts. Major products formed from these reactions include aldehydes, carboxylic acids, and benzimidazole ring systems .
Scientific Research Applications
1-(Dichloromethyl)isoquinoline has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of various functionalized isoquinolines.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)isoquinoline involves its interaction with molecular targets and pathways. The compound’s dichloromethyl group can undergo various chemical transformations, leading to the formation of biologically active intermediates. These intermediates can interact with enzymes, receptors, and other molecular targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-(Dichloromethyl)isoquinoline can be compared with other chloromethyl-substituted isoquinolines:
1-Trichloromethylisoquinoline: Similar in structure but contains an additional chlorine atom, leading to different reactivity and biological activity.
1-Methylisoquinoline: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
4-Nitroisoquinoline:
These comparisons highlight the unique properties of this compound, particularly its dichloromethyl group, which imparts distinct reactivity and potential biological activity.
Properties
CAS No. |
88237-16-5 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
1-(dichloromethyl)isoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H |
InChI Key |
NJQVYZQWQIEQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


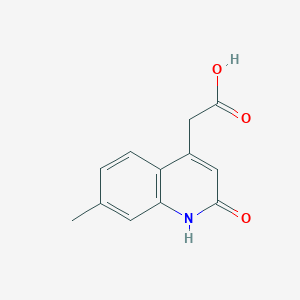
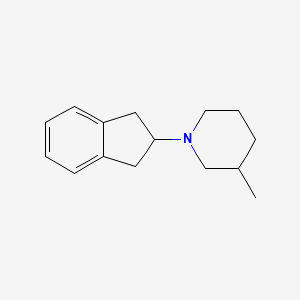

![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
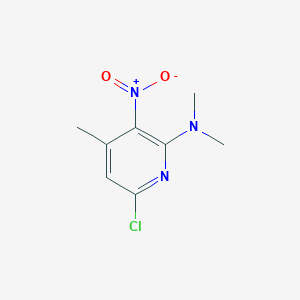
![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
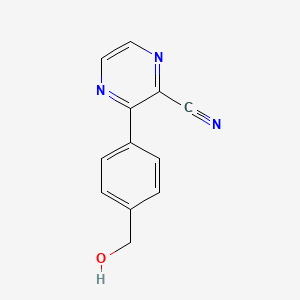

![(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)

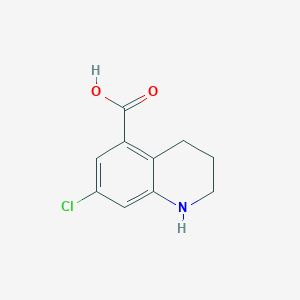

![4-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B11889509.png)
